4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID
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Overview
Description
4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID typically involves multiple steps, including the formation of the thiazolidine ring and the subsequent attachment of the methoxyphenyl and benzoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID include other thiazolidine derivatives and benzoic acid analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
4-[[5-[(4-methoxyphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-12-23-19(24)18(13-14-4-10-17(27-2)11-5-14)28-21(23)22-16-8-6-15(7-9-16)20(25)26/h3-11,18H,1,12-13H2,2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHPZYYOEFYKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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